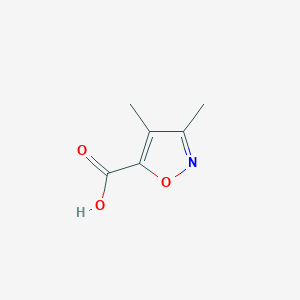
(S)-3-Amino-3-cyclohexylpropanoic acid
Overview
Description
(S)-3-Amino-3-cyclohexylpropanoic acid, also known as S-ACPA, is an amino acid derivative that has become increasingly popular in the scientific research community due to its unique properties and potential applications. S-ACPA is a chiral molecule, meaning it has two distinct forms, which makes it particularly useful for studies involving asymmetric synthesis. In addition to its chirality, S-ACPA is also highly soluble in water and can be used in a variety of solvents, making it a versatile compound for a variety of lab experiments.
Scientific Research Applications
Synthesis and Characterization
- (S)-3-Amino-3-cyclohexylpropanoic acid has been used in the synthesis of novel cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules. These molecules demonstrate potent antitumor activity, particularly in human glioma cells, by inducing reactive oxygen species (ROS) and apoptosis (Savić et al., 2014).
Chromatographic Analysis
- The compound has been involved in high-performance liquid chromatographic studies. It's used in the enantioseparation of N-protected unusual beta-amino acids, showcasing its relevance in analytical chemistry (Péter, 2002).
Enantioselective Synthesis
- There's a noted enantioselective synthesis of related compounds, such as (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid. This highlights its utility in the production of stereochemically complex molecules (Alonso et al., 2005).
Peptide Synthesis
- This compound has been employed in the creation of peptidotriazoles on solid-phase. This demonstrates its role in the synthesis of novel peptide-based compounds (Tornøe et al., 2002).
β-Peptide Structural Studies
- The synthesis of β-peptides using derivatives of 3-aminopropanoic acid, including its role in understanding peptide structures and functions, is another significant area of research (Seebach et al., 1998).
Biochemical and Pharmacological Research
- In biochemical and pharmacological research, derivatives of this compound, like 3-aminopropanol, are investigated for their potential neurotoxicity in cerebral ischemia, emphasizing its importance in neuroscience and drug discovery (Li et al., 2003).
properties
IUPAC Name |
(3S)-3-amino-3-cyclohexylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRSAFKZAGGXJV-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[[2-(2-Methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3166684.png)
![2-({2-[4-(Butyrylamino)benzoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3166691.png)
![(2E)-1-(4-aminophenyl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one](/img/structure/B3166698.png)
![2-[(4-Aminophenyl)thio]-N-(2,5-dichlorophenyl)-propanamide](/img/structure/B3166704.png)


![Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3166737.png)






